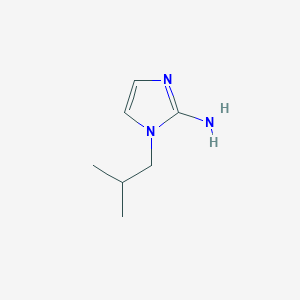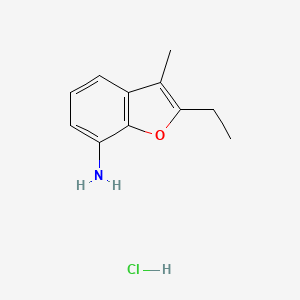
3-(2-Methoxyethyl)piperidine hydrochloride
Übersicht
Beschreibung
“3-(2-Methoxyethyl)piperidine hydrochloride” is a chemical compound with the empirical formula C8H18ClNO. It has a molecular weight of 179.69 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “3-(2-Methoxyethyl)piperidine hydrochloride” is1S/C8H17NO.ClH/c1-10-6-4-8-3-2-5-9-7-8;/h8-9H,2-7H2,1H3;1H . The SMILES string is Cl.COCCC1CCCNC1 . Physical And Chemical Properties Analysis
“3-(2-Methoxyethyl)piperidine hydrochloride” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Therapeutic Potentials and Mechanisms
Donepezil Hydrochloride and Its Relevance : A literature review discusses Donepezil hydrochloride, a piperidine derivative, which is a central acetylcholinesterase inhibitor approved for treating Alzheimer's disease. It exhibits good oral absorption and therapeutic levels in doses of 5-10 mg/day. Due to its long elimination half-life, a single bedtime dose is recommended, showing efficacy in delaying nursing-home placement and improving cognition and global function in moderate-to-severe Alzheimer's Disease (AD) patients (Román & Rogers, 2004).
Nucleophilic Aromatic Substitution : Research on the reaction of piperidine with nitro-aromatic compounds, leading to the formation of nitro-piperidinobenzene derivatives, has been studied for its quantitative yields. This research provides insights into mechanisms potentially applicable in synthesizing piperidine-based medicinal compounds (Pietra & Vitali, 1972).
Phencyclidine (PCP) and Its Neurobiology : A chapter review focuses on the pharmacology of phencyclidine, a piperidine hydrochloride derivative known as PCP or Sernyl, highlighting its unique spectrum of pharmacological activity, including alterations in the central nervous system's reactivity to sensory inputs across various dosage levels. This research sheds light on the complex effects of piperidine derivatives on brain function (Domino, 1964).
Methoxychlor as an Environmental Estrogen Model : Methoxychlor, a proestrogenic chlorinated hydrocarbon pesticide, upon metabolism, produces HPTE (the active estrogenic form), showing effects on fertility, pregnancy, and development. This study's delineation of methoxychlor's metabolism and its toxicological implications highlights the broader impact of chemical compounds on hormonal balance and reproductive health (Cummings, 1997).
Piperazine Derivatives in Drug Design : A review on piperazine, a significant scaffold in drug design due to its presence in a wide range of therapeutic agents. The article discusses various molecular designs bearing the piperazine entity, showcasing its versatility in pharmacological applications across CNS agents, anticancer, cardio-protective agents, and more, reflecting on the broad potential of piperazine-based molecules in pharmaceutical development (Rathi et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-6-4-8-3-2-5-9-7-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPGMBVTQYNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)

